(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H16N8O2S and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Compounds with a pyridazinone core have been reported to inhibit photosynthesis and the Hill reaction in barley, suggesting a mechanism of action that could account for their phytotoxicity. These compounds, although weaker inhibitors than atrazine, exhibit a unique mode of action by interfering with chloroplast development and showing resistance to metabolic detoxication in plants (Hilton et al., 1969).
Antimicrobial and Antifungal Agents
Novel derivatives containing piperazine and isoxazole rings have demonstrated good antibacterial and antifungal activity. This is indicative of their potential in addressing infectious diseases caused by various strains of bacteria and fungi (Sanjeeva et al., 2022).
Anticonvulsant Agents
Compounds synthesizing triazine and isoxazole motifs have been evaluated for their anticonvulsant activities, revealing that certain derivatives exhibit potent efficacy, surpassing traditional drugs like phenytoin in maximal electroshock (MES) test models. This suggests their potential as novel anticonvulsant agents (Malik & Khan, 2014).
Anti-Diabetic Drugs
Research on triazolo-pyridazine substituted piperazines has indicated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This highlights the therapeutic applications of these compounds in managing diabetes (Bindu et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anticancer activities . They may target rapidly proliferating cells, including cancer cells .
Mode of Action
These compounds could potentially inhibit the proliferation of cancer cells by inducing apoptosis . This is often achieved by interacting with certain proteins or enzymes within the cell that control cell growth and division.
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell growth and the induction of apoptosis in these cells .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2S/c27-18(13-10-14(28-23-13)15-2-1-9-29-15)25-7-5-24(6-8-25)16-3-4-17(22-21-16)26-12-19-11-20-26/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXWBXWPSPQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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